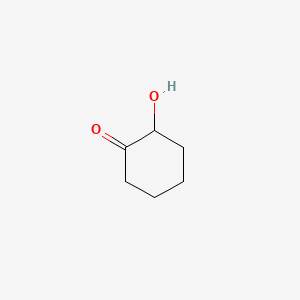

2-Hydroxycyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZTXUXIYGJLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883427 | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-60-8, 30282-14-5 | |

| Record name | 2-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-hydroxy-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030282145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Hydroxycyclohexan-1-one (CAS: 533-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexan-1-one, also known as Adipoin, is a secondary alpha-hydroxy ketone.[1] This bifunctional organic compound is a valuable intermediate in various synthetic pathways, owing to the reactivity of its hydroxyl and ketone functional groups.[1] Its structural framework makes it a key precursor in the synthesis of a range of molecules, from fine chemicals to pharmacologically active agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its role in organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that this compound can exist as a dimer.[1]

Table 1: Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 533-60-8 | [1] |

| Synonyms | Adipoin, 2-Hydroxycyclohexanone, 2-Hydroxy-1-cyclohexanone | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| InChI | InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2 | [1] |

| InChIKey | ODZTXUXIYGJLMC-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(=O)C(C1)O | [1] |

Table 2: Physical and Chemical Data

| Property | Value | Unit | Source(s) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -235.32 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -402.78 | kJ/mol | [2] |

| Kovats Retention Index (Standard non-polar) | 955, 971 | [1] | |

| Kovats Retention Index (Standard polar) | 1643 | [1] |

Synthesis Methodologies

Several synthetic routes to this compound have been established, primarily involving oxidation or halogenation followed by hydrolysis.

Oxidative Strategies

Oxidative methods offer direct pathways to this compound from various precursors.

-

Peroxide-Mediated Oxidation: A notable method involves the oxidation of cyclohexanone using a 30% aqueous solution of hydrogen peroxide (H₂O₂). This reaction is catalyzed by sodium tungstate (Na₂WO₄·2H₂O) and proceeds under mild conditions (50–70°C) in water or acetic acid, yielding the product in 50–65% yields. This approach is advantageous due to its avoidance of heavy metals.[1]

Halogenation and Hydrolysis

A common route to 2-hydroxy-cyclohexanone involves the hydrolysis of a 2-halo-cyclohexanone precursor.

-

Bromination and Hydrolysis: This process involves the bromination of cyclohexanone in an aqueous or aqueous-organic medium at a temperature up to 50°C and a pH between 0 and 4. The resulting 2-bromo-cyclohexanone is then hydrolyzed without intermediate isolation using an alkaline compound at a pH above 7.5 and a temperature of up to 100°C.[3]

Experimental Protocols and Workflows

While detailed, step-by-step protocols are often proprietary, the following represents a generalized workflow for the synthesis of this compound via bromination and subsequent hydrolysis, based on established chemical principles.

Caption: General workflow for the synthesis of this compound.

Reactivity and Role as a Synthetic Intermediate

This compound is a versatile precursor in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[1]

Key applications include:

-

Production of Pyrocatechol: It serves as a precursor in the synthesis of pyrocatechol and its derivatives.[1]

-

Synthesis of Tetrahydrocarbazole Derivatives: The compound is a key intermediate in the synthesis of tetrahydrocarbazoles, which are precursors for substituted carbazoles.[1]

-

Precursor for Ketamine Analogs: Derivatives of this compound are important intermediates in the synthesis of anesthetic compounds like ketamine analogs.[1]

The following diagram illustrates its central role as a synthetic intermediate.

Caption: Role as a versatile synthetic intermediate.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific involvement of this compound in cellular signaling pathways. Its primary described biological role is as a substrate for the enzyme 2-hydroxycyclohexanone 2-monooxygenase . This enzyme catalyzes the oxidation of this compound to 6-hydroxyhexan-6-olide in the presence of NADPH and oxygen.

Safety and Handling

This compound is classified as a flammable solid that causes skin and serious eye irritation. It may also cause respiratory irritation.[1][4]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Flammable solids | H228 | Flammable solid | [1][4] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [1][4] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [1][4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation | [1][4] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]

Spectroscopic Data

Conclusion

This compound (CAS 533-60-8) is a fundamentally important alpha-hydroxy ketone with significant applications as a synthetic intermediate. Its established synthesis routes and versatile reactivity make it a valuable compound for researchers in organic chemistry and drug development. Further investigation into its biological activities and potential roles in signaling pathways could unveil new applications for this molecule.

References

- 1. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-2-methylcyclohexan-1-one | C7H12O2 | CID 12395949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. louisville.edu [louisville.edu]

- 4. chemical-label.com [chemical-label.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Hydroxycyclohexan-1-one

This technical guide provides a comprehensive overview of 2-hydroxycyclohexan-1-one, a pivotal alpha-hydroxy ketone in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, properties, synthesis, and applications.

Core Concepts: Structure and Properties

This compound, also known as adipoin, is a secondary alpha-hydroxy ketone.[1][2] Its structure consists of a six-membered cyclohexane ring bearing a ketone and a hydroxyl group on adjacent carbon atoms. This bifunctional nature makes it a versatile intermediate for a wide range of chemical transformations.[3] The IUPAC name for this compound is this compound.[2]

One of the key chemical features of this compound is its existence in equilibrium with its tautomer, 2-hydroxy-2-cyclohexen-1-one.[4] This keto-enol tautomerism is a fundamental concept where the enol form is notably stabilized by the formation of a strong intramolecular hydrogen bond.[4]

Below is a diagram illustrating the chemical structure of this compound and its keto-enol tautomerism.

References

A Technical Guide to the Formation Mechanisms of 2-Hydroxycyclohexan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Hydroxycyclohexan-1-one, also known as adipoin, is an α-hydroxy ketone or acyloin, a class of compounds that serve as valuable and versatile intermediates in organic synthesis.[1] Their bifunctional nature allows for a wide range of chemical transformations, making them key building blocks for more complex molecules, including pyrocatechol derivatives and tetrahydrocarbazoles.[1] This document provides an in-depth technical overview of the primary mechanisms for the formation of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for research and development applications.

Intramolecular Acyloin Condensation of Adipic Acid Esters

The most classic and direct route to cyclic acyloins is the intramolecular reductive coupling of dicarboxylic acid esters, known as the Acyloin Condensation.[2][3] This reaction is particularly effective for forming 5- and 6-membered rings, often in high yields.[2] The process involves refluxing a diester, such as diethyl adipate, with metallic sodium in an aprotic, high-boiling solvent like toluene or xylene.[4][5] The reaction must be conducted in an oxygen-free atmosphere, as even trace amounts of oxygen can interfere with the radical mechanism and reduce the yield.[2][5]

Reaction Mechanism

The mechanism of the Acyloin Condensation is a four-step process initiated by electron transfer from sodium metal.[2][6][7]

-

Electron Transfer & Radical Formation: Two sodium atoms donate an electron each to the carbonyl groups of the ester, forming a radical anion intermediate.

-

Dimerization (Wurtz-type Coupling): The two radical ends of the molecule couple to form a cyclic dianion.

-

Elimination: Two molecules of alkoxide (e.g., sodium ethoxide) are eliminated to form a cyclic 1,2-diketone intermediate.

-

Reduction and Tautomerization: The highly reactive 1,2-diketone is immediately reduced by two more sodium atoms to form a sodium enediolate.[5] An acidic workup then neutralizes this intermediate to an enediol, which rapidly tautomerizes to the more stable α-hydroxy ketone product, this compound.[6][7]

A significant improvement, known as the Rühlmann method, involves using trimethylchlorosilane (TMSCl) as a trapping agent.[7] TMSCl reacts with the intermediate enediolate to form a stable bis-silyl ether, which prevents competing reactions like the Dieckmann condensation.[7][8] This derivative can be isolated and then hydrolyzed under mild acidic conditions to yield the acyloin, often resulting in considerably higher yields.[4][7]

Caption: Mechanism of the Intramolecular Acyloin Condensation.

Data Presentation

| Substrate | Conditions | Additive | Yield (%) | Reference(s) |

| Diethyl Adipate | Metallic Na, refluxing xylene | None | 60-95% (typical for 10+ membered rings, 6-membered is high) | [5] |

| Diethyl Adipate | Metallic Na, refluxing toluene | Trimethylchlorosilane (TMSCl) | >85% (improved yield) | [2][7] |

Experimental Protocol: Acyloin Condensation (Rühlmann Modification)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a nitrogen inlet), a high-speed mechanical stirrer, and an addition funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: Dry toluene is added to the flask, followed by finely dispersed metallic sodium. Trimethylchlorosilane (TMSCl) is also added to the flask.

-

Reaction Execution: The mixture is heated to reflux with vigorous stirring. A solution of diethyl adipate in dry toluene is added dropwise from the addition funnel over several hours.

-

Reaction Monitoring & Workup: After the addition is complete, the mixture is refluxed for an additional period until the sodium is consumed. The reaction is then cooled to room temperature.

-

Isolation: The reaction mixture is filtered to remove sodium chloride. The solvent is removed under reduced pressure to yield the crude bis-silyl enol ether.

-

Hydrolysis: The crude product is dissolved in a suitable solvent (e.g., methanol or THF) and treated with dilute aqueous acid (e.g., HCl) with stirring until hydrolysis is complete (monitored by TLC).

-

Purification: The mixture is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by vacuum distillation or chromatography.

Oxidation of Cyclohexanone

A greener and more direct approach to this compound involves the selective oxidation of cyclohexanone. This method avoids the use of metallic sodium and often proceeds under milder conditions.

Reaction Mechanism: Peroxide-Mediated Oxidation

One notable example is the oxidation of cyclohexanone using aqueous hydrogen peroxide (H₂O₂) as the oxidant.[1] The reaction is catalyzed by sodium tungstate (Na₂WO₄·2H₂O) and is typically performed in water or acetic acid at 50–70°C.[1] The mechanism is believed to involve the formation of a pertungstate species from the reaction of the tungstate catalyst with H₂O₂. This powerful oxidizing agent then reacts with the enol or enolate of cyclohexanone to introduce the hydroxyl group at the α-position.

Caption: Experimental Workflow for Cyclohexanone Oxidation.

Data Presentation

| Substrate | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Cyclohexanone | 30% Hydrogen Peroxide | Sodium Tungstate (Na₂WO₄·2H₂O) | Water or Acetic Acid | 50 - 70 | 50 - 65 | [1] |

Experimental Protocol: Oxidation of Cyclohexanone

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Cyclohexanone, water (or acetic acid), and a catalytic amount of sodium tungstate dihydrate are added to the flask.

-

Reaction Execution: The mixture is heated to the desired temperature (e.g., 60°C) with stirring. 30% aqueous hydrogen peroxide is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

Reaction Monitoring & Workup: After the addition is complete, the mixture is stirred at the same temperature for several more hours until the reaction is complete (monitored by TLC or GC). The reaction is then cooled to room temperature.

-

Isolation and Purification: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation.

Hydrolysis of 2-Halocyclohexanone

Another established route involves the preparation of a 2-halocyclohexanone, typically 2-bromocyclohexanone, followed by hydrolysis to yield the α-hydroxy ketone.[9] This can often be performed as a one-pot synthesis without the isolation of the hazardous halo-ketone intermediate.[9]

Reaction Mechanism

The process begins with the bromination of cyclohexanone in an aqueous or aqueous-organic medium at a controlled acidic pH (0-4).[9] Subsequently, without isolating the 2-bromocyclohexanone, the reaction medium is made alkaline (pH > 7.5) to facilitate hydrolysis.[9] The hydrolysis proceeds via nucleophilic substitution, where a hydroxide ion displaces the bromide to form this compound.

Caption: Logical Pathway for the Bromination-Hydrolysis Synthesis.

Data Presentation

| Step | Reagents | pH | Temperature (°C) | Notes | Reference(s) |

| Bromination | Cyclohexanone, Halogenate Salt + HBr/Br₂ | 0 - 4 | up to 50 | Formation of 2-bromocyclohexanone intermediate. | [9] |

| Hydrolysis | 2-Bromocyclohexanone (in situ), Alkaline Compound | > 7.5 | 25 - 80 (preferred) | Hydrolysis of the intermediate without isolation. | [9] |

Experimental Protocol: One-Pot Bromination and Hydrolysis

-

Apparatus Setup: A jacketed glass reactor is equipped with a mechanical stirrer, pH probe, and inlets for reagent addition.

-

Bromination Step: Cyclohexanone is dissolved in an aqueous medium. The pH is adjusted to between 0 and 4. A brominating agent (e.g., a mixture of a halogenate salt and hydrogen bromide) is added while maintaining the temperature below 50°C.

-

Hydrolysis Step: Once the bromination is complete (as determined by monitoring), the pH of the reaction mixture is raised to above 7.5 by the controlled addition of an alkaline compound (e.g., sodium hydroxide solution).

-

Reaction Execution: The temperature is maintained, preferably between 45-55°C, until the hydrolysis is complete.[9]

-

Workup and Purification: The reaction mixture is cooled and neutralized. The product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is purified by vacuum distillation.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 3. Acyloin Condensation [organic-chemistry.org]

- 4. bspublications.net [bspublications.net]

- 5. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]

- 6. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]

- 7. Acyloin Condensation [chemistrynewlight.blogspot.com]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

Unveiling the Natural Presence of 2-Hydroxycyclohexan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexan-1-one, a versatile alpha-hydroxy ketone, has garnered interest within the scientific community due to its presence in natural systems and its potential applications. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, details established and generalized experimental protocols for its isolation and analysis, and proposes a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers investigating the chemical ecology, biosynthesis, and potential pharmacological applications of this compound.

Natural Occurrence and Sources

This compound has been identified in both the plant and insect kingdoms, suggesting diverse biological roles. Its presence has been confirmed in the common bean, Phaseolus vulgaris, and it functions as a semiochemical for the spruce beetle, Dendroctonus rufipennis.

Data Presentation

While quantitative data on the concentration of this compound in natural sources is limited in the current literature, the following table summarizes its known occurrences.

| Natural Source | Organism | Part/Type | Role | Quantitative Data | Reference(s) |

| Plant Kingdom | Phaseolus vulgaris (Common Bean) | Seeds | Volatile Compound | Not specified in available literature. | |

| Animal Kingdom | Dendroctonus rufipennis (Spruce Beetle) | Semiochemical | Pheromone component | Not specified in available literature. |

Experimental Protocols

The isolation and analysis of this compound from natural sources typically involve extraction of volatile or semi-volatile compounds followed by chromatographic separation and mass spectrometric identification. Below are detailed, generalized methodologies for its study.

General Experimental Workflow

The following diagram outlines a typical workflow for the extraction and analysis of this compound from a biological matrix.

Caption: A generalized experimental workflow for the analysis of this compound.

Extraction of this compound from Phaseolus vulgaris (Common Bean) Seeds

This protocol is a generalized method based on the analysis of volatile compounds from beans.

Objective: To extract volatile compounds, including this compound, from common bean seeds for GC-MS analysis.

Materials:

-

Whole, dry common bean seeds (Phaseolus vulgaris)

-

Grinder or mill

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Grind the dry bean seeds into a fine powder using a grinder or mill.

-

Accurately weigh 2.0 g of the powdered bean sample into a 20 mL headspace vial.

-

Immediately seal the vial with the PTFE/silicone septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60 °C) for an equilibration period (e.g., 15 minutes).

-

After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature suitable for thermal desorption (e.g., 250 °C) in splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Hold: Maintain 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

-

-

Compound Identification and Quantification:

-

Identify this compound by comparing its mass spectrum with reference spectra in the NIST library and by its Kovats retention index.

-

For quantification, prepare a calibration curve using a pure standard of this compound and an appropriate internal standard.

-

Extraction of this compound from Dendroctonus rufipennis (Spruce Beetle)

This protocol is a generalized method based on the analysis of insect pheromones.

Objective: To extract semiochemicals, including this compound, from spruce beetles for GC-MS analysis.

Materials:

-

Spruce beetles (Dendroctonus rufipennis)

-

Hexane (GC grade)

-

Glass vials with PTFE-lined caps

-

Microsyringe

-

Forceps

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Collect individual beetles and freeze them to prevent metabolic changes.

-

For analysis of hindgut contents, carefully dissect the beetle under a microscope to isolate the hindgut.

-

Alternatively, for whole-body extraction, place an individual beetle in a small glass vial.

-

-

Solvent Extraction:

-

Add a precise volume of hexane (e.g., 100 µL) to the vial containing the beetle or the dissected hindgut.

-

Allow the extraction to proceed for a set period (e.g., 1 hour) at room temperature.

-

Carefully remove the beetle or tissue from the solvent.

-

The resulting hexane extract is now ready for analysis.

-

-

GC-MS Analysis:

-

Inject a 1 µL aliquot of the hexane extract into the GC-MS.

-

Follow the GC-MS parameters as outlined in the previous protocol, with potential optimization of the temperature program based on the volatility of other pheromone components.

-

-

Compound Identification and Quantification:

-

Identify this compound by its mass spectrum and retention time compared to an authentic standard.

-

Quantify the amount of this compound using an internal or external standard calibration method.

-

Proposed Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated in any organism. However, based on the known biosynthesis of other cyclic ketones and pheromones in insects, a putative pathway can be proposed. Insect pheromones are often derived from fatty acid or isoprenoid metabolism.

The following diagram illustrates a plausible biosynthetic pathway for this compound, potentially originating from intermediates of fatty acid metabolism.

Caption: A putative biosynthetic pathway for this compound from fatty acid precursors.

This proposed pathway involves the cyclization of a fatty acid precursor to form a cyclohexanecarboxylic acid derivative, followed by a series of oxidation and hydroxylation steps to yield this compound. The specific enzymes involved in these transformations remain to be identified.

Conclusion

This compound is a naturally occurring compound with a confirmed presence in Phaseolus vulgaris and as a semiochemical in Dendroctonus rufipennis. While detailed quantitative data and specific biosynthetic pathways are still areas for further research, this technical guide provides a solid foundation for its study. The generalized experimental protocols and the putative biosynthetic pathway outlined herein offer a starting point for researchers aiming to investigate the ecological significance, biosynthesis, and potential applications of this intriguing alpha-hydroxy ketone. Further studies are warranted to fully elucidate its natural roles and biosynthetic origins.

An In-depth Technical Guide to 2-Hydroxycyclohexan-1-one: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxycyclohexan-1-one (also known as adipoin). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this versatile α-hydroxy ketone. This document details its core properties, provides established experimental protocols for its synthesis, and explores its chemical and enzymatic reactivity.

Physical and Chemical Properties

This compound is a cyclic α-hydroxy ketone that exists in equilibrium between its monomeric and dimeric forms. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties of this compound Monomer

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| CAS Number | 533-60-8 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 83-86 °C at 13 mmHg | [3] |

| Appearance | Off-white powder or solid | [3] |

| Solubility | Partially miscible in water | |

| logP (predicted) | 0.2 | [2] |

Computed Thermodynamic Properties

| Property | Value | Unit |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -235.32 | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -402.78 | kJ/mol |

| Topological Polar Surface Area | 37.3 | Ų |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the methine proton adjacent to the hydroxyl group, as well as the methylene protons of the cyclohexane ring. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at a downfield chemical shift (typically >200 ppm), a signal for the carbon bearing the hydroxyl group, and signals for the other four methylene carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibration of the hydroxyl group |

| ~2940 and ~2860 | C-H stretching vibrations of the cyclohexane ring |

| ~1715 | C=O stretching vibration of the ketone |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of water (H₂O) and α-cleavage adjacent to the carbonyl group.[4]

| m/z | Proposed Fragment |

| 114 | [M]⁺ |

| 96 | [M - H₂O]⁺ |

| 86 | [M - CO]⁺ |

| 55 | Characteristic fragment of cyclohexanone ring |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Below are detailed experimental protocols for two common methods.

Oxidation of 1,2-Cyclohexanediol with Pyridinium Chlorochromate (PCC)

This method provides a selective oxidation of one of the hydroxyl groups of 1,2-cyclohexanediol to a ketone.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-cyclohexanediol (1 equivalent) in dichloromethane (DCM).

-

Addition of PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling in a water bath to maintain the temperature below 30°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reduction of 1,2-Cyclohexanedione

This method involves the selective reduction of one of the carbonyl groups of 1,2-cyclohexanedione.

Experimental Protocol:

-

Preparation: Dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.25 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the presence of both a ketone and a hydroxyl group.

Key Reactions

-

Oxidation: The secondary alcohol can be oxidized to the corresponding 1,2-dione using stronger oxidizing agents.

-

Reduction: The ketone can be reduced to a diol.

-

Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.

-

Aldol Condensation: The α-proton to the ketone can be deprotonated to form an enolate, which can participate in aldol condensation reactions.

Synthetic Applications

It serves as a precursor in the synthesis of various organic compounds, including:

-

Pyrocatechol and its derivatives.[3]

-

Tetrahydrocarbazole derivatives.[3]

-

Intermediates in the synthesis of anesthetic compounds like ketamine analogs.[3]

Biological Activity

While not extensively studied for its direct pharmacological effects, this compound is a known substrate for the enzyme 2-hydroxycyclohexanone 2-monooxygenase .[5] This enzyme catalyzes the Baeyer-Villiger oxidation of the cyclic ketone to a lactone, 6-hydroxyhexan-6-olide, using NADPH and molecular oxygen.[5] This enzymatic transformation is of interest in biocatalysis and metabolic pathway studies.

Visualizations

Synthesis Workflow

References

- 1. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Hydroxycyclohexanone | C6H10O2 | CID 11007860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-hydroxycyclohexanone 2-monooxygenase - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Hydroxycyclohexan-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxycyclohexan-1-one (C₆H₁₀O₂), a secondary alpha-hydroxy ketone. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Quantitative Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Multiplet | 1H | CH-OH |

| ~3.5 (broad) | Singlet | 1H | OH |

| ~2.2 - 2.5 | Multiplet | 2H | CH₂ adjacent to C=O |

| ~1.6 - 2.1 | Multiplet | 6H | Other ring CH₂ |

Note: Predicted values are based on the analysis of similar cyclic ketones and hydroxy ketones. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (Ketone) |

| ~75 | CH-OH |

| ~40 | CH₂ adjacent to C=O |

| ~20 - 30 | Other ring CH₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Stretching vibration of the hydroxyl group |

| ~2850 - 3000 | C-H | Aliphatic C-H stretching |

| ~1715 (strong) | C=O | Carbonyl stretch of the cyclohexanone[1] |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 114 | [M]⁺, Molecular ion peak |

| 96 | [M-H₂O]⁺, Loss of a water molecule |

| 86 | [M-CO]⁺, Loss of carbon monoxide |

| 55 | Characteristic fragment of cyclohexanone ring |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is obtained using a proton-decoupled pulse sequence.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for solid samples, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean KBr plates) is recorded. The sample is then placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxycyclohexan-1-one from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic routes for producing 2-hydroxycyclohexan-1-one, a valuable precursor and versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals like ketamine analogs and natural products.[1][2] This guide details key experimental protocols, presents quantitative data for comparison, and illustrates reaction pathways and workflows.

Overview of Synthetic Strategies

The synthesis of this compound, also known as α-hydroxycyclohexanone, involves the introduction of a hydroxyl group at the α-position to the carbonyl group of cyclohexanone. Several distinct methodologies have been developed to achieve this transformation, each with specific advantages regarding yield, scalability, and environmental impact. The principal strategies include:

-

Direct Oxidation of Cyclohexanone: This approach utilizes an oxidizing agent to directly hydroxylate the α-carbon. A notable "green" method employs hydrogen peroxide.[1]

-

Halogenation and Subsequent Hydrolysis: A two-step process involving the α-bromination of cyclohexanone followed by hydrolysis of the resulting 2-bromo-cyclohexanone intermediate.[3]

-

Reduction of a Dicarbonyl Precursor: This high-yielding method involves the chemoselective reduction of one of the two ketone functionalities in 1,2-cyclohexanedione.[1]

-

Biocatalytic Synthesis: Enzymatic methods offer high enantioselectivity, producing specific stereoisomers of the target molecule.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods discussed, allowing for an effective comparison of their efficiencies.

| Method | Key Reagents/Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Peroxide-Mediated Oxidation | H₂O₂, Sodium Tungstate (Na₂WO₄·2H₂O) | 50–65%[1] | Utilizes a "green" oxidant; avoids heavy metals.[1] | Moderate yields compared to other methods. |

| Bromination & Hydrolysis | Brominating agent (e.g., Bromine/Halogenate salt), Alkaline compound (e.g., NaOH) | Not explicitly quantified, but is a viable process. | Well-established two-step chemical process. | Requires handling of bromine and an intermediate isolation step is sometimes needed.[3] |

| Reduction of 1,2-Cyclohexanedione | Raney Nickel or Platinum Oxide (PtO₂), H₂ | 85–95%[1] | Excellent yields and high selectivity.[1] | Requires the preparation of the 1,2-cyclohexanedione precursor. |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) from Thauera aromatica | 90–98%[1] | Excellent yields and very high enantioselectivity (>99% e.e.).[1] | Requires specialized enzymes and biocatalytic equipment. |

Detailed Experimental Protocols

Method 1: Peroxide-Mediated Oxidation of Cyclohexanone

This protocol describes a greener alternative to traditional oxidation methods by using hydrogen peroxide as the oxidant.[1]

Materials:

-

Cyclohexanone

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Water or Acetic Acid (as solvent)

-

Standard glassware for organic synthesis

-

Heating and stirring apparatus

Procedure:

-

In a reaction flask, dissolve cyclohexanone and a catalytic amount of sodium tungstate dihydrate in the chosen solvent (water or acetic acid).

-

Heat the mixture to a temperature between 50–70°C with continuous stirring.

-

Slowly add the 30% hydrogen peroxide solution to the reaction mixture.

-

Maintain the reaction at the specified temperature and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product using standard workup procedures, which may include extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Method 2: Synthesis via Bromination and Hydrolysis

This established two-step process first introduces a bromine atom at the alpha position, which is then substituted by a hydroxyl group.[3]

Materials:

-

Cyclohexanone

-

Brominating agent (e.g., a stoichiometric mixture of a halogenate salt and bromine or hydrogen bromide)[3]

-

Aqueous or aqueous-organic medium

-

Alkaline compound (e.g., Sodium Hydroxide)

-

Acid for pH adjustment (if necessary)

-

Standard glassware for organic synthesis

Procedure:

Step A: Bromination of Cyclohexanone

-

In a reaction vessel, prepare a solution of cyclohexanone in an aqueous or aqueous-organic medium.

-

Adjust the pH of the medium to be between 0 and 4, preferably below 2.[3]

-

Cool the mixture to a temperature between 0 and 50°C (preferably 15–25°C) to manage the exothermic reaction.[3]

-

Slowly add the brominating agent to the cyclohexanone solution with vigorous stirring. The amount should be at least equivalent to the amount of cyclohexanone.[3]

-

Continue stirring until the reaction is complete, forming 2-bromo-cyclohexanone. This intermediate is typically used in the next step without isolation.[3]

Step B: Hydrolysis of 2-Bromo-cyclohexanone

-

To the reaction mixture containing 2-bromo-cyclohexanone, add an alkaline compound to raise the pH above 7.5.[3]

-

Heat the mixture to a temperature between 10 and 100°C (preferably 45–55°C) to facilitate the hydrolysis reaction.[3]

-

After the hydrolysis is complete, cool the reaction mixture.

-

Neutralize the mixture and perform an appropriate workup (e.g., extraction, washing, and drying) to isolate the crude product.

-

Purify the product via distillation or chromatography.

Method 3: Chemoselective Reduction of 1,2-Cyclohexanedione

This highly efficient method produces this compound from its corresponding dione precursor.[1]

Materials:

-

1,2-Cyclohexanedione

-

Catalyst: Raney nickel or Platinum Oxide (PtO₂)

-

Solvent: Ethanol or Ethyl Acetate

-

Hydrogen gas source and hydrogenation apparatus

Procedure:

-

Charge a hydrogenation vessel with 1,2-cyclohexanedione and the chosen catalyst (Raney nickel or PtO₂).

-

Add the solvent (ethanol or ethyl acetate) to dissolve the substrate.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to 3–5 bar.[1]

-

Stir the reaction mixture vigorously at room temperature (25–50°C).[1]

-

Monitor the reaction for hydrogen uptake to determine completion.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further by distillation or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: A generalized workflow for the synthesis, work-up, and purification.

Caption: Reaction pathway for the two-step synthesis from cyclohexanone.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Chemistry of Alpha-Hydroxy Ketones

Introduction

Alpha-hydroxy ketones, also known as acyloins, are a significant class of bifunctional organic compounds characterized by a hydroxyl group positioned on the carbon atom alpha (α) to a ketone carbonyl group.[1][2] Their general structure is R−C(=O)−CH(OH)−R'. This unique arrangement of functional groups imparts a rich and versatile chemistry, making them pivotal intermediates in organic synthesis and valuable structural motifs in numerous biologically active molecules.[3][4]

Their importance is underscored by their role as key building blocks for synthesizing more complex molecules, including pharmaceuticals like antidepressants, farnesyl transferase inhibitors, and antitumor antibiotics.[3][5] This guide provides a comprehensive overview of the core chemistry of alpha-hydroxy ketones, including their synthesis, characteristic reactions, and analytical protocols, tailored for professionals in research and drug development.

Structure and Properties

The juxtaposition of a carbonyl and a hydroxyl group governs the chemical behavior of alpha-hydroxy ketones. The electron-withdrawing nature of the carbonyl group increases the acidity of the hydroxyl proton compared to a simple alcohol. A key characteristic is their ability to undergo keto-enol tautomerism to form an enediol intermediate, which is central to many of their reactions and rearrangements.[6][7] Primary alpha-hydroxy ketones are known to give a positive Fehling's test, a characteristic typically associated with aldehydes, due to their facile oxidation under basic conditions.[1][7]

Synthesis of Alpha-Hydroxy Ketones

The synthesis of alpha-hydroxy ketones can be achieved through several strategic pathways, ranging from classical condensation reactions to modern biocatalytic methods.

Acyloin Condensation

This is a bimolecular reductive coupling of two carboxylic esters using metallic sodium in an aprotic solvent (e.g., toluene, xylene) to form an α-hydroxy ketone.[8][9][10] The reaction is particularly effective for aliphatic esters. The intramolecular version of this reaction is a powerful method for forming rings of 10 members or more.[6][10]

The mechanism proceeds through a 1,2-diketone intermediate which is further reduced to a sodium enediolate.[6][8] To prevent side reactions and improve yields, a trapping agent like chlorotrimethylsilane (TMSCl) is often added. This traps the enediolate intermediate as a more stable bis-silyl ether, which can be isolated and subsequently hydrolyzed with aqueous acid to yield the final acyloin product.[8][9]

Benzoin Condensation

The Benzoin Condensation is a classic carbon-carbon bond-forming reaction that involves the coupling of two aldehydes, typically aromatic, to create an α-hydroxy ketone.[11][12][13] The reaction is traditionally catalyzed by a nucleophile such as the cyanide ion (CN⁻) or, in more modern variations, N-heterocyclic carbenes (NHCs) derived from thiazolium salts.[11][14]

The cyanide catalyst is uniquely effective because it is a good nucleophile, a good leaving group, and its presence on the intermediate cyanohydrin enhances the acidity of the adjacent C-H bond, facilitating the formation of a key carbanionic intermediate.[12][15] This carbanion then acts as a nucleophile, attacking a second aldehyde molecule to form the product after proton transfer and elimination of the catalyst.[15]

Oxidation Reactions

Alpha-hydroxy ketones can also be synthesized via the oxidation of various precursors:

-

Oxidation of Ketone Enolates: Ketones can be converted to their corresponding enolates or silyl enol ethers, which are then oxidized to introduce the α-hydroxyl group.[3][16]

-

Oxidation of Alkenes: Terminal olefins can be directly converted to α-hydroxy ketones using oxidizing agents like potassium permanganate.[17] Palladium-catalyzed dioxygenation of alkenes also provides an atom-economical route.[18]

Biocatalytic Synthesis

Enzymatic methods offer highly enantioselective routes to chiral α-hydroxy ketones, which are of great interest in drug development.[3] Key biocatalytic strategies include:

-

Thiamine Diphosphate (ThDP)-dependent Lyases: These enzymes catalyze the carboligation of aldehydes.[3]

-

Whole-Cell Redox Processes: Microorganisms can be used to perform stereoselective reductions of 1,2-diketones or selective oxidations of vicinal diols.[3][5]

Key Reactions of Alpha-Hydroxy Ketones

Alpha-Ketol Rearrangement

The α-ketol rearrangement is an isomerization reaction of α-hydroxy ketones or aldehydes induced by acid, base, or heat.[16][19] The reaction involves a 1,2-migration of an alkyl or aryl group from the hydroxyl-bearing carbon to the carbonyl carbon.[20] This process is reversible, and the equilibrium favors the formation of the more thermodynamically stable isomer.[16][19] This rearrangement is a powerful tool in synthetic chemistry, particularly for effecting ring expansions in cyclic systems like steroids.[19]

Oxidation and Reduction

-

Oxidation: Alpha-hydroxy ketones can be selectively oxidized to form 1,2-diketones. A variety of oxidizing agents can be employed, including copper(I) catalysts with oxygen as the oxidant.

-

Reduction: The ketone functionality can be reduced to a secondary alcohol, yielding a 1,2-diol (a vicinal diol). This transformation is often achieved with high stereoselectivity using chiral catalysts.[21]

Data Presentation: Summary Tables

Table 1: Comparison of Key Synthetic Methods

| Method | Substrates | Catalyst/Reagent | Key Features |

| Acyloin Condensation | Carboxylic Esters | Metallic Sodium (Na) | Reductive coupling; effective for aliphatic substrates and intramolecular ring closure.[8][10] |

| Benzoin Condensation | Aldehydes (often aromatic) | Cyanide (CN⁻) or NHCs | Dimerization via "umpolung" reactivity; classic method for aromatic α-hydroxy ketones.[11][12] |

| Enolate Oxidation | Ketones | Various Oxidants | Involves in-situ formation of an enolate followed by α-hydroxylation.[3][16] |

| Biocatalysis | Diketones, Diols, Aldehydes | Enzymes (Lyases, AKRs) | High enantioselectivity; environmentally friendly ("green chemistry") approach.[3][5] |

Table 2: Spectroscopic Data for Alpha-Hydroxy Ketones

| Spectroscopic Technique | Characteristic Feature |

| Infrared (IR) | Strong C=O stretch (ketone) typically around 1700-1725 cm⁻¹. Broad O-H stretch (alcohol) around 3200-3600 cm⁻¹.[22][23] |

| ¹H NMR | Protons on the α-carbon (next to C=O) appear deshielded in the 2.1-2.6 ppm range. The proton on the carbon bearing the -OH group (CH-OH) shows a characteristic shift. The -OH proton itself is a broad singlet, with its position being solvent and concentration dependent.[24][25] |

| ¹³C NMR | The carbonyl carbon (C=O) signal is highly deshielded, appearing far downfield in the 190-220 ppm region. The carbon bearing the hydroxyl group (C-OH) appears in the typical alcohol region (60-80 ppm).[23][24] |

Experimental Protocols

Protocol: Synthesis of Benzoin via Benzoin Condensation

Objective: To synthesize 2-hydroxy-1,2-diphenylethanone (benzoin) from benzaldehyde using a cyanide catalyst.

Materials:

-

Benzaldehyde (freshly distilled)

-

Sodium Cyanide (NaCN)

-

Ethanol (95%)

-

Deionized Water

-

Ice Bath

-

Reflux Condenser

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of sodium cyanide in 10 mL of deionized water. Add 20 mL of 95% ethanol to this solution.

-

Addition of Reactant: To the ethanolic cyanide solution, add 10 mL of freshly distilled benzaldehyde.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in a water bath at approximately 60°C for 45-60 minutes.

-

Crystallization: After heating, cool the reaction mixture in an ice bath. Benzoin will crystallize out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals with a small amount of cold 1:1 ethanol-water mixture to remove any unreacted benzaldehyde.

-

Recrystallization: Recrystallize the crude benzoin from hot ethanol to obtain pure, white crystals.

-

Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product using melting point analysis and spectroscopic methods (IR, NMR).

Safety Note: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidic conditions must be avoided to prevent the formation of toxic hydrogen cyanide gas.

Protocol: Spectroscopic Characterization

Objective: To confirm the structure of a synthesized alpha-hydroxy ketone using IR and NMR spectroscopy.

1. Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound (e.g., as a KBr pellet or a thin film on a salt plate).

-

Obtain the IR spectrum.

-

Analyze the spectrum for a strong absorption peak between 1700-1725 cm⁻¹ (C=O stretch) and a broad absorption peak between 3200-3600 cm⁻¹ (O-H stretch).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum. Identify the signals corresponding to the protons alpha to the carbonyl and the proton on the hydroxyl-bearing carbon. Integrate the peaks to confirm proton ratios.

-

Acquire the ¹³C NMR spectrum. Identify the characteristic downfield signal for the carbonyl carbon (190-220 ppm) and the signal for the carbon attached to the hydroxyl group.

Mandatory Visualizations (Graphviz)

Caption: Mechanism of the Acyloin Condensation.

Caption: Mechanism of the Benzoin Condensation.

Caption: Base-catalyzed α-Ketol Rearrangement.

References

- 1. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - α-hydroxy ketone (alpha-hydroxy ketone; acyloin) [chem.ucla.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]

- 7. echemi.com [echemi.com]

- 8. Video: α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview [jove.com]

- 9. Acyloin Condensation [organic-chemistry.org]

- 10. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 11. Benzoin Condensation [organic-chemistry.org]

- 12. organicchem.quora.com [organicchem.quora.com]

- 13. scienceinfo.com [scienceinfo.com]

- 14. allaboutchemistry.net [allaboutchemistry.net]

- 15. youtube.com [youtube.com]

- 16. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 17. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 18. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 19. organicreactions.org [organicreactions.org]

- 20. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. fiveable.me [fiveable.me]

- 23. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Ketones | OpenOChem Learn [learn.openochem.org]

Methodological & Application

2-Hydroxycyclohexan-1-one: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction

2-Hydroxycyclohexan-1-one, a bifunctional cyclic ketone, serves as a valuable and versatile chiral building block in the stereoselective synthesis of complex organic molecules. Its utility in the construction of pharmaceuticals and other biologically active compounds stems from the presence of two key functional groups—a ketone and a hydroxyl group—on a chiral cyclohexane scaffold. The defined stereochemistry at the hydroxyl-bearing carbon allows for the controlled introduction of new stereocenters, making it an attractive precursor for molecules with specific three-dimensional arrangements crucial for their biological function. This application note provides a comprehensive overview of the synthesis and application of chiral this compound, including detailed experimental protocols and quantitative data to guide researchers in its effective utilization.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure (R)- and (S)-2-hydroxycyclohexan-1-one is a critical first step in its application as a chiral building block. Several strategies have been developed to achieve high enantioselectivity, with biocatalytic and asymmetric chemical methods being the most prominent.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective approach to chiral α-hydroxy ketones. The asymmetric reduction of the prochiral diketone, 1,2-cyclohexanedione, using whole-cell biocatalysts or isolated enzymes is an effective method.

Table 1: Biocatalytic Reduction of 1,2-Cyclohexanedione

| Biocatalyst | Substrate Concentration (mM) | Co-substrate | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Saccharomyces cerevisiae (Baker's Yeast) | 10 - 50 | Glucose | 25 - 30 | 24 - 72 | >95 | >99 for (S)-enantiomer |

| Ketoreductase (KRED) | 10 - 100 | Isopropanol | 25 - 35 | 12 - 48 | >98 | >99 for (S) or (R)-enantiomer (depending on enzyme) |

Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae

-

Yeast Activation: In a sterile Erlenmeyer flask, suspend 10 g of baker's yeast in 100 mL of a 5% (w/v) aqueous glucose solution. Incubate the suspension at 30°C for 30 minutes with gentle agitation to activate the yeast.

-

Substrate Addition: Add 1,2-cyclohexanedione (1 mmol) to the activated yeast suspension.

-

Biotransformation: Seal the flask and incubate at 30°C with shaking (150 rpm) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, centrifuge the reaction mixture to pellet the yeast cells. Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. Chiral ruthenium catalysts are commonly employed for this transformation.

Table 2: Asymmetric Transfer Hydrogenation of 1,2-Cyclohexanedione

| Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| (S,S)-Ts-DPEN-Ru (1 mol%) | Formic acid/Triethylamine (5:2) | Dichloromethane | 25 - 40 | 4 - 24 | >99 | >98 for (S)-enantiomer |

| (R,R)-Ts-DPEN-Ru (1 mol%) | Formic acid/Triethylamine (5:2) | Dichloromethane | 25 - 40 | 4 - 24 | >99 | >98 for (R)-enantiomer |

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral Ru-catalyst (e.g., (S,S)-Ts-DPEN-Ru, 1 mol%) in anhydrous dichloromethane.

-

Reaction Setup: To the catalyst solution, add 1,2-cyclohexanedione (1 equivalent).

-

Hydrogen Source Addition: Add a pre-mixed 5:2 mixture of formic acid and triethylamine (5 equivalents of formic acid) to the reaction flask.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 30°C) for the required time, monitoring by TLC or GC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application Notes and Protocols for the Derivatization of 2-Hydroxycyclohexan-1-one for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxycyclohexan-1-one, an α-hydroxy ketone, possesses polar functional groups (a hydroxyl group and a keto group) that result in low volatility and poor thermal stability. These characteristics make its direct analysis by gas chromatography (GC) challenging, often leading to poor peak shape, low sensitivity, and potential degradation at high temperatures.[1][2] Chemical derivatization is an essential sample preparation step to convert these polar groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic resolution and detection sensitivity.[3][4][5]

This document provides detailed application notes and protocols for three common derivatization methods for this compound: silylation, acylation, and a two-step methoximation-silylation process.

Derivatization Strategies for this compound

The presence of both a hydroxyl (-OH) and a keto (C=O) group allows for several derivatization strategies. The choice of method depends on the analytical goals.

-

Silylation: This is a widely used technique that targets active hydrogens, primarily in the hydroxyl group, replacing them with a non-polar trimethylsilyl (TMS) group.[4][6] This single-step process significantly increases the volatility and thermal stability of the molecule.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7][8]

-

Acylation: An alternative to silylation, acylation also targets the hydroxyl group, converting it into an ester.[9] Acylated derivatives are often more stable towards hydrolysis than their silylated counterparts.[3] Acetic anhydride is a common reagent used for this purpose, often in the presence of a catalyst like pyridine.

-

Methoximation followed by Silylation: This robust two-step method provides a comprehensive derivatization of the molecule.[10][11] First, the keto group is converted into a methoxime using methoxyamine hydrochloride. This step is crucial as it protects the carbonyl group and prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise lead to multiple chromatographic peaks for a single analyte.[10][12] The hydroxyl group is then derivatized using a silylating agent.[11][13]

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the derivatization protocols described. These parameters may require optimization for specific applications, matrices, and analytical instrumentation.

| Parameter | Method 1: Silylation | Method 2: Acylation | Method 3: Methoximation-Silylation |

| Target Group(s) | Hydroxyl (-OH) | Hydroxyl (-OH) | Keto (C=O) and Hydroxyl (-OH) |

| Primary Reagent(s) | BSTFA + 1% TMCS | Acetic Anhydride, Pyridine | Methoxyamine HCl, Pyridine, MSTFA |

| Solvent | Pyridine or Acetonitrile | Pyridine (acts as solvent and catalyst) | Pyridine |

| Reaction Temp. | 70-80°C | 60-100°C | Step 1: 60°C; Step 2: 60-80°C |

| Reaction Time | 45-60 minutes | 30-60 minutes | Step 1: 60-90 minutes; Step 2: 30-45 minutes |

| Key Advantage | Simple, one-step reaction | Forms highly stable derivatives | Prevents multiple peaks from enol-isomers |

| Considerations | Derivatives can be moisture-sensitive | Reagent and byproducts can be acidic | Two-step process, longer preparation time |

Experimental Workflows and Reaction Schemes

The following diagrams illustrate the overall analytical workflow and the chemical reactions involved in each derivatization protocol.

Caption: General Workflow for Derivatization and GC-MS Analysis.

Caption: Silylation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. weber.hu [weber.hu]

- 7. csqanalytics.com [csqanalytics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]

- 10. benchchem.com [benchchem.com]

- 11. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 12. youtube.com [youtube.com]

- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Hydroxycyclohexan-1-one in Aldol Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxycyclohexan-1-one in aldol condensation reactions. While specific literature on the aldol reactions of this compound is limited, this document leverages established principles of aldol chemistry and data from analogous α-hydroxy ketones to provide representative protocols and potential applications in organic synthesis and drug discovery.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures.[1][2] this compound, a bifunctional molecule featuring both a ketone and a secondary alcohol, presents a unique starting material for such transformations. Its α-hydroxy group can influence the stereochemical outcome of the reaction and provides a handle for further synthetic manipulations, making its aldol products valuable intermediates in the synthesis of natural products and active pharmaceutical ingredients (APIs).[2]

This document outlines the fundamental principles of the aldol condensation of this compound, provides detailed experimental protocols for its reaction with aldehydes, and discusses potential applications in drug development.

Reaction Mechanism and Stereochemistry

The aldol condensation of this compound proceeds via the formation of an enolate intermediate under basic or acidic conditions. The presence of the α-hydroxy group can influence enolate formation and the subsequent nucleophilic attack on an aldehyde. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for controlling the stereoselectivity of aldol reactions involving α-hydroxy ketones.[3][4][5]

The reaction typically proceeds through the following key steps:

-

Enolate Formation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde, forming a new carbon-carbon bond and a β-alkoxide intermediate.

-

Protonation: The alkoxide is protonated to yield the β-hydroxy ketone aldol addition product.

-

Dehydration (Condensation): Under harsher conditions (e.g., heat), the aldol adduct can undergo dehydration to form an α,β-unsaturated ketone.

The stereochemical outcome of the reaction (syn vs. anti diastereomers) is influenced by the reaction conditions, the nature of the catalyst, and the substrates involved.

Data Presentation: Representative Reaction Parameters

Due to the limited availability of specific quantitative data for the aldol condensation of this compound, the following table summarizes representative reaction parameters and potential outcomes based on analogous reactions of cyclic ketones and α-hydroxy ketones.

| Aldehyde Reactant | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | L-Proline (20) | DMSO | Room Temp. | 24 | 90:10 | 85 |

| 4-Nitrobenzaldehyde | Pyrrolidine (20) | CH2Cl2 | 0 | 12 | 85:15 | 92 |